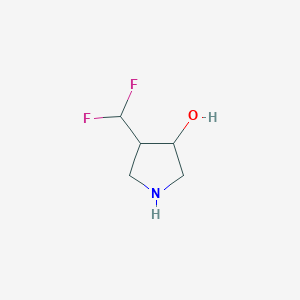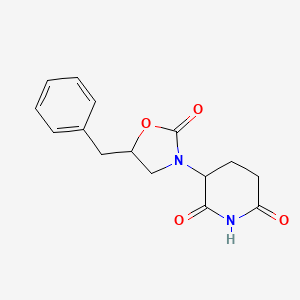
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group and a tertiary butyl group attached to the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a protected amino acid derivative, with a dimethylamino group. The reaction typically requires the use of strong bases and appropriate solvents to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acetyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
科学的研究の応用
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:
作用機序
The mechanism of action of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- (2S)-2-(dimethylamino)-3-methylbutanoic acid
- (2S)-2-(dimethylamino)-3-ethylbutanoic acid
- (2S)-2-(dimethylamino)-3-isopropylbutanoic acid
Uniqueness
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is unique due to the presence of the tertiary butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)/t6-/m1/s1 |
InChIキー |
IXSYUULNYWPWNY-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)O)N(C)C |
正規SMILES |
CC(C)(C)C(C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)
![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)








